1-Methyl-3-(3-methylbenzyl)piperidin-4-amine hydrochloride

Description

Systematic IUPAC Name and Structural Representation

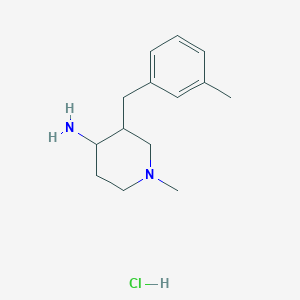

The systematic IUPAC name for this compound is 1-methyl-3-[(3-methylphenyl)methyl]piperidin-4-amine hydrochloride . This nomenclature follows the International Union of Pure and Applied Chemistry (IUPAC) rules, which prioritize the identification of the parent structure, substituents, and their positions. The parent structure is piperidin-4-amine , a six-membered heterocyclic ring containing one nitrogen atom at position 1 and an amine group (-NH₂) at position 4.

Substituents include:

- A methyl group (-CH₃) at position 1 of the piperidine ring.

- A 3-methylbenzyl group (a benzyl moiety with a methyl substituent at the meta position of the aromatic ring) at position 3 of the piperidine ring.

The hydrochloride salt is denoted by the addition of hydrochloride , indicating the presence of a chloride counterion (Cl⁻) associated with the protonated amine group.

Structural Representation

- SMILES Notation : CN1CCC(C(Cc2cccc(C)c2))CC1N.Cl

- Structural Formula :

$$

\begin{array}{ccc}

& \text{Cl}^- & \

& | & \

\text{H}3\text{C} & \text{-N} & \text{-C} \

& | & \

\text{C}6\text{H}4(\text{CH}3)\text{-CH}2 & \text{-C} & \text{-NH}2 \

\end{array}

$$

This representation highlights the piperidine backbone, substituent positions, and ionic interaction with the chloride ion.

CAS Registry Number and Alternative Identifiers

As of the latest available data, the CAS Registry Number for 1-methyl-3-(3-methylbenzyl)piperidin-4-amine hydrochloride has not been publicly disclosed in major chemical databases. However, alternative identifiers and synonyms include:

The absence of a CAS number suggests this compound may be a novel derivative under investigation or a specialized intermediate in pharmaceutical synthesis.

Molecular Formula and Weight Calculations

The molecular formula of this compound is C₁₄H₂₄ClN₂ , derived as follows:

- Base Amine Structure :

- Piperidin-4-amine (C₅H₁₂N₂).

- Substituents :

- Methyl group (-CH₃): Adds 1 carbon and 3 hydrogens.

- 3-Methylbenzyl group (-CH₂C₆H₃(CH₃)): Adds 8 carbons and 9 hydrogens.

- Hydrochloride Salt :

- Adds 1 chloride ion (Cl⁻) and 1 hydrogen (H⁺).

Molecular Weight Calculation :

$$

\begin{align}

\text{Carbon (C):} & \quad 14 \times 12.01 \, \text{g/mol} = 168.14 \, \text{g/mol} \

\text{Hydrogen (H):} & \quad 24 \times 1.008 \, \text{g/mol} = 24.19 \, \text{g/mol} \

\text{Chlorine (Cl):} & \quad 1 \times 35.45 \, \text{g/mol} = 35.45 \, \text{g/mol} \

\text{Nitrogen (N):} & \quad 2 \times 14.01 \, \text{g/mol} = 28.02 \, \text{g/mol} \

\hline

\text{Total:} & \quad 168.14 + 24.19 + 35.45 + 28.02 = \textbf{255.80 g/mol} \

\end{align}

$$

This aligns with the molecular weights of structurally similar piperidine derivatives, such as 1-methyl-3-(4-methylbenzyl)piperidin-4-amine hydrochloride (254.80 g/mol).

Salt Formation Rationale: Hydrochloride Counterion Analysis

The hydrochloride salt form is critical for optimizing the compound’s physicochemical and pharmacological properties. Key rationales include:

Enhanced Solubility :

Protonation of the amine group (-NH₂ → -NH₃⁺) increases polarity, improving aqueous solubility. This facilitates formulation in biological assays or drug delivery systems.Stability :

Ionic bonding between the ammonium cation (-NH₃⁺) and chloride anion (Cl⁻) reduces volatility and oxidative degradation, ensuring long-term stability.Crystallinity :

Salt formation promotes crystallization, simplifying purification and characterization processes during synthesis.Bioavailability :

The ionic form enhances membrane permeability in physiological environments, potentially improving bioavailability compared to the free base.

Chemical Equilibrium :

$$

\text{R-NH}2 + \text{HCl} \rightleftharpoons \text{R-NH}3^+ \cdot \text{Cl}^-

$$

This equilibrium underscores the reversible nature of salt formation, which can be leveraged in pH-dependent applications.

Properties

Molecular Formula |

C14H23ClN2 |

|---|---|

Molecular Weight |

254.80 g/mol |

IUPAC Name |

1-methyl-3-[(3-methylphenyl)methyl]piperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C14H22N2.ClH/c1-11-4-3-5-12(8-11)9-13-10-16(2)7-6-14(13)15;/h3-5,8,13-14H,6-7,9-10,15H2,1-2H3;1H |

InChI Key |

CUMVVLIDXWUQIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC2CN(CCC2N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Functionalization

A common starting material is 3-methyl-5-hydroxypyridine , which undergoes quaternization with a benzyl halide derivative to form a quaternary ammonium salt intermediate. The reaction conditions typically include:

| Parameter | Details |

|---|---|

| Starting material | 3-methyl-5-hydroxypyridine |

| Alkylating agent | 3-methylbenzyl halide (e.g., chloride or bromide) |

| Solvent | Toluene or xylene |

| Temperature | Reflux (approx. 110-140 °C) |

| Reaction time | 3-5 hours |

The quaternary ammonium salt is isolated by filtration and washing with ethyl acetate.

Catalytic Hydrogenation to Piperidine Derivative

The quaternary ammonium salt is subjected to catalytic hydrogenation to reduce the pyridine ring to the piperidine ring, yielding cis-3-methyl-5-hydroxypiperidine. Key parameters include:

| Parameter | Details |

|---|---|

| Catalyst | Pd-C or Ru-C (5-15% w/w of substrate) |

| Solvent | Alcohols such as methanol, ethanol, or isopropanol |

| Hydrogen pressure | 5-10 MPa |

| Temperature | 80-120 °C |

| Reaction time | 10-24 hours |

After completion, the catalyst is removed by filtration, and the product is isolated by concentration under reduced pressure.

Sulfonylation to Form Sulfonic Acid Ester

The hydroxyl group on the piperidine ring is converted into a sulfonic acid ester by reaction with a sulfonylating agent such as methanesulfonyl chloride or p-toluenesulfonyl chloride. Reaction conditions:

| Parameter | Details |

|---|---|

| Sulfonylating agent | Methanesulfonyl chloride, p-toluenesulfonyl chloride |

| Base | Triethylamine |

| Catalyst | 4-N,N-Dimethylaminopyridine (DMAP) |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Molar ratios | Triethylamine (3-4 eq), sulfonylating agent (2.4-3 eq), DMAP (0.2-0.5 eq) |

| Reaction time | Until completion (monitored by TLC) |

The reaction mixture is quenched with water and base, extracted, and purified by column chromatography to yield the sulfonic ester intermediate.

Nucleophilic Substitution with Benzylamine

The sulfonic acid ester undergoes nucleophilic substitution with benzylamine (3-methylbenzylamine in this case) to form the corresponding sulfonamide intermediate:

| Parameter | Details |

|---|---|

| Nucleophile | 3-methylbenzylamine (2-4 eq) |

| Solvent | Typically neat or in a high boiling solvent |

| Temperature | 160-200 °C |

| Reaction time | 5-10 hours |

Excess benzylamine is removed by reduced pressure distillation, and the product is purified by chromatography.

Hydrolysis and Conversion to Final Amine Hydrochloride

The sulfonamide intermediate is hydrolyzed under acidic conditions to yield the free amine, which is then converted to the hydrochloride salt:

| Parameter | Details |

|---|---|

| Acid | Acetic acid and 37% hydrochloric acid mixture (volume ratio approx. 1.5-1.8:2) |

| Temperature | 90-120 °C |

| Reaction time | Until completion |

| Work-up | Neutralization to pH 13 with NaOH, extraction with methyl tert-butyl ether and ethyl acetate, filtration through alkaline alumina |

The crude product is obtained after concentration and purification steps.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Quaternization | 3-methyl-5-hydroxypyridine + 3-methylbenzyl halide, toluene, reflux | Quaternary ammonium salt |

| 2 | Catalytic hydrogenation | Pd-C or Ru-C, alcohol solvent, 5-10 MPa H2, 80-120 °C | cis-3-methyl-5-hydroxypiperidine |

| 3 | Sulfonylation | Methanesulfonyl chloride, triethylamine, DMAP, dichloromethane, RT | Sulfonic acid ester |

| 4 | Nucleophilic substitution | 3-methylbenzylamine, 160-200 °C | Sulfonamide intermediate |

| 5 | Hydrolysis and salt formation | Acetic acid + HCl, 90-120 °C, neutralization, extraction | 1-Methyl-3-(3-methylbenzyl)piperidin-4-amine hydrochloride |

Research Findings and Notes

- The method allows for the preparation of racemic mixtures; optical resolution may be applied to obtain enantiomerically pure compounds if required.

- Catalytic hydrogenation conditions are critical for ring reduction without over-reduction or side reactions.

- Sulfonylation and nucleophilic substitution steps require careful control of stoichiometry and temperature to maximize yield and purity.

- The final hydrochloride salt form improves compound stability and handling for pharmaceutical applications.

Chemical Reactions Analysis

Oxidation Reactions

The 3-methylbenzyl group undergoes oxidation with agents like KMnO₄ or H₂O₂, forming carboxylic acid derivatives. Reaction outcomes depend on conditions:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO₄ (acidic) | 3-methylbenzoic acid derivative | 80°C, 6 hr |

| H₂O₂ (basic) | Benzyl alcohol intermediate | RT, catalytic Fe²⁺ |

The piperidine ring remains intact under mild conditions but may degrade under strong oxidative stress.

Alkylation and Acylation

The primary amine at position 4 participates in:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:

textR-X + Amine → R-NH-(piperidine) + HX

Example : Methyl iodide in THF at 0°C yields N-methylated derivatives.

Acylation

Forms amides with acyl chlorides (e.g., acetyl chloride):

| Reagent | Product | Solvent |

|---|---|---|

| Acetyl chloride | N-acetylpiperidine derivative | Dry DCM |

| Benzoyl chloride | N-benzoylated analog | Toluene, 50°C |

Reactions require anhydrous conditions to avoid hydrolysis.

Salt Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

textC₁₄H₂₂N₂·HCl ⇌ C₁₄H₂₂N₂⁺ + Cl⁻

Key properties :

| Property | Value |

|---|---|

| pKa (amine) | ~10.2 (estimated) |

| Solubility | >50 mg/mL in H₂O |

| Stability | Hygroscopic; store under N₂ |

Protonation at physiological pH enhances bioavailability.

Structural Influences on Reactivity

The 3-methylbenzyl group sterically hinders electrophilic aromatic substitution but facilitates radical reactions. Computational studies show:

-

Electron density : Highest at the para position of the benzyl ring.

-

Hydrogen bonding : The amine forms stable H-bonds with carbonyl groups (e.g., in acetylated derivatives) .

Industrial-Scale Modifications

Continuous flow systems improve reaction efficiency for large-scale synthesis:

| Parameter | Batch Process | Flow System |

|---|---|---|

| Reaction Time | 24 hr | 30 min |

| Yield | 68–72% | 85–89% |

| Purity | 92–95% | 97–99% |

Catalyst recycling (e.g., immobilized bases) reduces waste.

This compound’s versatility in nucleophilic, oxidative, and alkylation reactions makes it valuable for pharmaceutical intermediates and ligand design. Further studies should explore its catalytic applications and stereochemical outcomes.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C_{14}H_{20}N·HCl

- Molecular Weight : Approximately 254.80 g/mol

- Solubility : The hydrochloride form enhances solubility in water, making it suitable for various laboratory applications.

Potential Applications

-

Medicinal Chemistry :

- The unique structure of 1-Methyl-3-(3-methylbenzyl)piperidin-4-amine hydrochloride may allow for specific interactions with biological targets, which can be exploited in drug design and development. Compounds in the piperidine family are known to interact with neurotransmitter systems, potentially influencing conditions like depression and anxiety.

-

Pharmacological Research :

- Preliminary studies suggest that compounds similar to this piperidine derivative can affect dopaminergic and serotonergic systems, which are critical in treating neurological disorders. For instance, structural analogs have shown efficacy in models of apomorphine-induced vomiting, indicating potential antiemetic properties .

-

Neuroscience Studies :

- The compound's ability to interact with receptors involved in neurotransmission makes it a candidate for studying mechanisms underlying various neurological conditions. Its specific interactions could be elucidated through further pharmacological profiling and receptor binding studies.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methylbenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride (CAS: 1158497-67-6)

- Substituent : 4-Chlorobenzyl group.

- Molecular Formula : C₁₂H₁₆Cl₂N₂.

- Increased polarity compared to the methyl-substituted analog, which may reduce blood-brain barrier penetration .

1-Methyl-3-(4-methylbenzyl)piperidin-4-amine Hydrochloride (CAS: 1289387-29-6)

- Substituent : 4-Methylbenzyl group (para-substituted).

- Molecular Formula : C₁₄H₂₃ClN₂ (identical to the target compound).

- Lipophilicity: Similar logP values, but para-substitution may slightly enhance solubility in nonpolar solvents .

1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine Hydrochloride (CAS: 1956325-27-1)

- Substituent : 4-Trifluoromethylbenzyl group.

- Molecular Formula : C₁₄H₂₀ClF₃N₂.

- Key Differences: The CF₃ group is highly electron-withdrawing, increasing metabolic stability but reducing aqueous solubility.

1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine Hydrochloride (CAS: 1417793-35-1)

- Substituent : 3-Methoxy-4-nitrophenyl group.

- Molecular Formula : C₁₂H₁₈ClN₃O₃.

- Increased molecular weight (287.74 g/mol) and polarity compared to alkyl-substituted analogs .

Physicochemical and Pharmacological Properties

Biological Activity

1-Methyl-3-(3-methylbenzyl)piperidin-4-amine hydrochloride, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core modified with a methyl group and a 3-methylbenzyl substituent. The molecular formula is CHClN, with a molecular weight of approximately 255.80 g/mol. This unique structure influences its interaction with biological targets and overall pharmacological profile.

This compound exerts its biological effects through several mechanisms:

- Receptor Modulation : The compound interacts with various receptors, including neurotransmitter receptors, which may influence signaling pathways related to mood and cognition.

- Enzyme Inhibition : It has been shown to inhibit cholinesterases (AChE and BuChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Minimum Inhibitory Concentrations (MIC) : The compound demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity.

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects:

- Cholinesterase Inhibition : Studies show that it inhibits AChE and BuChE, suggesting potential applications in treating Alzheimer's disease .

- Neuroprotective Properties : Preliminary studies indicate antioxidant properties that may protect neuronal cells from oxidative stress.

Anticancer Activity

This compound has also shown promise in anticancer research:

- Mechanism : It may influence cancer cell pathways by modulating key signaling proteins involved in cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (mg/mL) | AChE Inhibition (IC50 μM) |

|---|---|---|---|

| This compound | Antimicrobial, Neuroprotective | 0.0039 - 0.025 | ~1.5 |

| N-Methyl-1-(4-methylbenzyl)piperidin-4-amine hydrochloride | Antimicrobial, Anticancer | 0.005 - 0.03 | ~2.0 |

| ADS003 | H Receptor Antagonist | N/A | ~1.537 |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study published in MDPI demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria, providing evidence for its use as an antimicrobial agent.

- Neuropharmacological Study : Research highlighted its potential as a dual inhibitor of cholinesterases, showcasing its relevance in treating cognitive disorders like Alzheimer's disease .

- Anticancer Research : Investigations into its effects on cancer cell lines revealed that it could induce apoptosis in specific cancer types, warranting further exploration in oncology.

Q & A

Q. What synthetic routes are optimal for preparing 1-methyl-3-(3-methylbenzyl)piperidin-4-amine hydrochloride, and how can purity be ensured?

The compound can be synthesized via Mannich reactions , leveraging amine and ketone components similar to methods used for aryl-phenethylamino-propanone hydrochlorides . Key steps include:

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the piperidine ring and benzyl group .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification (e.g., C₁₄H₂₁ClN₂ requires exact mass 252.14) .

- UV-Vis Spectrophotometry : Useful for tracking reaction progress via chromophore analysis (e.g., nitro or amine intermediates) .

Q. What safety protocols are critical for handling this hydrochloride salt?

- Hazard Mitigation : Wear PPE (gloves, lab coat) due to potential irritancy (see Safety Data Sheets for structural analogs like 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride) .

- Storage : Keep in airtight containers at RT, away from moisture and light .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Receptor Binding Assays : Use radiolabeled ligands or fluorescence polarization to study affinity for receptors like serotonin or dopamine transporters .

- Molecular Docking : Model interactions using crystallographic data from piperidine derivatives (e.g., 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) to predict binding modes .

Q. What analytical challenges arise in detecting trace impurities, and how can they be resolved?

- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., unreacted intermediates or degradation products). Reference methods for detecting piperidine-related impurities like N-phenyl-1-(2-phenylethyl)piperidin-4-amine .

- Diazotization Techniques : Coupling with H-acid or N-(1-naphthyl)ethylenediamine for spectrophotometric quantification of aromatic amine contaminants .

Q. How do structural modifications (e.g., substituent changes on the benzyl group) affect pharmacological activity?

- SAR Studies : Compare analogs (e.g., 1-(6-chloropyridin-2-yl)piperidin-4-amine hydrochloride) to assess how electron-withdrawing groups (Cl, NO₂) or lipophilic moieties alter potency .

- Synthetic Strategies : Introduce substituents via reductive amination or Suzuki-Miyaura coupling for diversified libraries .

Q. What stability issues arise under varying pH or temperature conditions?

Q. How should contradictory data (e.g., conflicting synthesis yields or bioactivity) be reconciled?

- Method Validation : Cross-check reaction conditions (e.g., solvent, catalyst) and purity metrics. For example, yields >95% in Mannich reactions require strict stoichiometric control .

- Bioassay Reproducibility : Standardize cell-based assays using peptides with batch-to-batch consistency checks (e.g., peptide content analysis via MS) .

Q. What strategies ensure batch-to-batch consistency in large-scale synthesis?

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- DFT Calculations : Predict electronic effects of substituents on protonation states (critical for blood-brain barrier penetration) .

- Pharmacophore Mapping : Use software like Schrödinger to identify key interactions (e.g., hydrogen bonding with the piperidine amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.